molecular formula C6H8O B1148946 2,2-diMethylbut-3-ynal CAS No. 146086-10-4

2,2-diMethylbut-3-ynal

Cat. No.: B1148946
CAS No.: 146086-10-4
M. Wt: 96.12712
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Description

2,2-Dimethylbut-3-ynal is a terminal alkyne-functionalized aldehyde that serves as a versatile building block in organic synthesis. Its structure combines an electrophilic aldehyde group with a nucleophilic acetylene unit, making it a valuable substrate for constructing complex molecular architectures. This compound is of particular interest in organocatalytic reactions. Research indicates that aldehydes of this type can undergo enantioselective α-functionalization via SOMO (singly occupied molecular orbital) activation pathways when catalyzed by chiral imidazolidinones . For instance, it can participate in reactions with organometallic species like copper(I)-acetylides to yield α-functionalized aldehydes, which are important intermediates in medicinal and natural product chemistry . Alkynes, in general, are pivotal in multicomponent reactions and click chemistry, applications that are fundamental to drug discovery, materials science, and the synthesis of heterocyclic compounds . This compound is supplied for research purposes within the laboratory. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

146086-10-4

Molecular Formula

C6H8O

Molecular Weight

96.12712

Synonyms

2,2-diMethylbut-3-ynal

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dimethylbut 3 Ynal and Its Precursors

Strategies for the Construction of the Terminal Alkyne Moiety

The introduction of the terminal alkyne is a critical step in the synthesis of 2,2-dimethylbut-3-ynal and its precursors. Modern synthetic chemistry offers a range of protocols for the functionalization of acetylene (B1199291) and the strategic assembly of alkynal scaffolds.

Development of Novel Acetylene Functionalization Protocols

The Sonogashira coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This palladium-catalyzed cross-coupling reaction, typically in the presence of a copper(I) co-catalyst, has been extensively utilized in the synthesis of precursors to this compound. For instance, 3,3-dimethyl-1-butyne (B43207) can be coupled with various bromoaldehyde derivatives to furnish the corresponding alkynyl aldehydes. guidechem.com

A typical procedure involves the reaction of the bromoaldehyde with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) salt such as copper(I) iodide (CuI) in a suitable solvent like triethylamine. guidechem.com The reaction proceeds under relatively mild conditions, often at temperatures around 50°C. guidechem.com

Catalyst SystemSubstratesSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIBromoaldehyde derivative, 3,3-Dimethyl-1-butyneTriethylamine50Not specified guidechem.com
Pd(OAc)₂ / P(p-tol)₃Aryl bromides, 2-Methyl-3-butyn-2-olTHFNot specifiedGood to excellent researchgate.net
Pd(OAc)₂ / SPhos or XPhosAryl bromides, 4-Hydroxy-4-methyl-2-pentynoic acidTHFNot specifiedNot specified researchgate.net

Table 1: Examples of Sonogashira Coupling Reactions for the Synthesis of Alkyne Derivatives.

Furthermore, carbonylative Sonogashira coupling reactions provide a direct route to ynones, which can be precursors to alkynals. In these reactions, carbon monoxide is introduced along with the alkyne and the aryl/vinyl halide. nih.gov

Convergent and Divergent Synthetic Approaches to Alkynal Scaffolds

Convergent synthesis, a strategy that involves the separate synthesis of fragments of a target molecule followed by their assembly, offers an efficient approach to complex structures like substituted alkynals. nih.gov In the context of this compound precursors, a convergent approach can be envisioned where a fragment containing the terminal alkyne is coupled with a fragment containing the aldehyde or a protected aldehyde functionality.

One documented synthesis of a precursor to this compound, namely 4,4-diethoxy-3,3-dimethylbut-1-yne, utilizes a Grignard reaction. In this approach, 3-bromo-3-methyl-but-1-yne is first converted to its corresponding Grignard reagent, which is then reacted with (diethoxymethyl)benzene. This method provides the protected aldehyde precursor in a 55% yield. ucl.ac.uk

Methodologies for the Formation of the α,α-Dimethyl Aldehyde Unit

The construction of the α,α-dimethyl aldehyde moiety presents a significant synthetic challenge due to the steric hindrance around the carbonyl group. Stereoselective and regioselective methods are crucial for the efficient synthesis of this structural feature.

Stereoselective and Regioselective Aldehyde Synthesis

A direct and efficient method for the preparation of this compound involves the deprotection of its acetal (B89532) precursor, 4,4-diethoxy-3,3-dimethylbut-1-yne. This hydrolysis reaction can be achieved under mild acidic conditions. For example, treatment of the diethyl acetal with oxalic acid dihydrate in a solvent such as diethyl ether leads to the formation of this compound. ucl.ac.uk

Another key strategy for introducing the aldehyde functionality is through the oxidation of the corresponding primary alcohol, 2,2-dimethyl-3-butyn-1-ol. A variety of oxidizing agents can be employed for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known to efficiently oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid. libretexts.org The choice of oxidant and reaction conditions is crucial to ensure high chemoselectivity. libretexts.org

PrecursorReagentSolventYield (%)Reference
4,4-Diethoxy-3,3-dimethylbut-1-yneOxalic acid dihydrateDiethyl etherNot specified ucl.ac.uk
2,2-Dimethyl-3-butyn-1-olPyridinium chlorochromate (PCC)DichloromethaneNot specified libretexts.org
2,2-Dimethyl-3-butyn-1-olDess-Martin periodinane (DMP)Not specifiedHigh libretexts.org

Table 2: Synthesis of this compound via Deprotection and Oxidation.

Hydroformylation of appropriately substituted alkenes also represents a powerful method for the direct introduction of an aldehyde group. The hydroformylation of 3,3-dimethyl-1-butene, for instance, has been studied in detail, offering a potential, albeit indirect, route to the α,α-dimethyl aldehyde scaffold. nih.govresearchgate.net

Controlled Introduction of Geminal Dimethyl Substitution

The introduction of the gem-dimethyl group at the α-position to a carbonyl is a common challenge in organic synthesis. One approach involves the α-alkylation of a pre-existing aldehyde. Organocatalytic methods have emerged as a powerful tool for the α-functionalization of aldehydes. For example, the use of chiral amines as catalysts can facilitate the enantioselective α-alkylation of aldehydes. nih.govresearchgate.net While direct α,α-dimethylation in a single step is challenging, sequential α-methylation could be a viable strategy.

A rapid and convenient method for the α-methylenation of aldehydes using aqueous formaldehyde (B43269) has been described, which could potentially be followed by a reduction to install a methyl group. nih.gov Alternatively, a superquat N-acyl-5,5-dimethyloxazolidin-2-one can be used as a chiral auxiliary for the asymmetric synthesis of α-alkyl aldehydes via diastereoselective enolate alkylation. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its precursors. As previously discussed, palladium-catalyzed Sonogashira couplings are fundamental for constructing the alkyne backbone. guidechem.comsmolecule.comfrontiersin.org

Furthermore, rhodium-based catalysts have been investigated for the hydroformylation of alkenes, which can be a key step in introducing the aldehyde functionality. nih.govresearchgate.netthieme-connect.de The choice of ligand is critical in controlling the regioselectivity of the hydroformylation reaction.

In the context of forming the α,α-dimethyl group, organocatalysis offers mild and selective methods for the α-alkylation of aldehydes. nih.govresearchgate.netrsc.org Chiral proline derivatives, for instance, have been shown to catalyze the intramolecular alkylation of halo aldehydes with high enantioselectivity. nih.gov While not directly applied to this compound in the reviewed literature, these catalytic strategies represent the forefront of asymmetric aldehyde functionalization and hold potential for the stereocontrolled synthesis of this and related compounds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they offer viable pathways to synthesize precursors of this compound. The Sonogashira and Heck reactions are particularly relevant in this context.

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgscirp.org This reaction is typically carried out under mild conditions and is a cornerstone in the synthesis of substituted alkynes. wikipedia.org The catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle. The palladium(0) catalyst undergoes oxidative addition with the halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. wikipedia.org

A hypothetical Sonogashira coupling for the synthesis of a precursor to this compound could involve the coupling of a suitable vinyl halide with a protected acetylene. For instance, coupling 2-chloro-2-methylpropionaldehyde (a hypothetical precursor) with trimethylsilylacetylene (B32187) could provide a silyl-protected alkynyl aldehyde, which could then be deprotected and further modified.

The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgnumberanalytics.com The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product. numberanalytics.commasterorganicchemistry.com While typically used to form substituted alkenes, variations of the Heck reaction can be employed in the synthesis of complex intermediates that could lead to the this compound scaffold. For example, an intramolecular Heck reaction could be envisioned to construct a cyclic precursor which is then transformed into the target molecule. chim.it

Below is a table summarizing typical conditions for these coupling reactions, which could be adapted for the synthesis of precursors to this compound.

Reaction Type Catalyst System Base Solvent Typical Substrates Ref.
Sonogashira CouplingPd(PPh₃)₄ / CuIEt₃N, DIPATHF, DMFAryl/Vinyl Halides, Terminal Alkynes organic-chemistry.orglibretexts.org
Copper-Free SonogashiraPd(OAc)₂ / LigandCs₂CO₃Amine-freeAryl/Vinyl Halides, Terminal Alkynes libretexts.org
Heck ReactionPd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, MeCNAryl/Vinyl Halides, Alkenes organic-chemistry.orgd-nb.info

This table presents generalized conditions. Specific applications would require optimization.

Organocatalytic Systems for Alkynal Construction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the construction of alkynals, organocatalysis provides unique activation modes.

Another potential organocatalytic strategy involves the oxidation of a corresponding propargyl alcohol. Chiral organocatalysts can be used to achieve this transformation, potentially leading to an enantioenriched alkynal. Furthermore, organocatalytic [3+3] cycloaddition reactions involving ynals have been developed, showcasing the utility of these compounds as building blocks in complex molecule synthesis. rsc.org

A hypothetical organocatalytic route to this compound could involve the oxidation of 2,2-dimethylbut-3-yn-1-ol (B2462633) using an organocatalyst in the presence of a suitable oxidant. The table below shows representative organocatalytic systems that could be explored for such transformations.

Transformation Organocatalyst Reagents/Conditions Product Type Ref.
α-Functionalization of AldehydesChiral ImidazolidinoneOxidant (e.g., CAN), Baseα-Substituted Aldehyde researchgate.net
Oxidation of AlcoholsN-Heterocyclic Carbene (NHC)OxidantAldehyde rsc.org
Deconjugation-Aldol CondensationChiral Amine (e.g., L-proline derivative)Base, Solvent (e.g., Toluene)α-Vinyl β-Alkynyl Enal sioc-journal.cn

This table presents generalized systems. Specific applications would require optimization.

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry provide a framework for designing more sustainable chemical processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. indianchemicalsociety.combeilstein-journals.orgajrconline.org When designing a synthetic route for this compound, these principles should be a central consideration.

The 12 Principles of Green Chemistry include:

Prevention of waste is better than treating it afterwards.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. rroij.com

Less Hazardous Chemical Syntheses : Designing synthetic methods to use and generate substances with little or no toxicity. indianchemicalsociety.com

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous wherever possible. rsc.org

Design for Energy Efficiency : Energy requirements should be recognized for their environmental and economic impacts and should be minimized.

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible.

Catalysis : Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Applying these principles to the synthesis of this compound, one would favor routes that are catalytic over those requiring stoichiometric reagents, such as the transition metal-catalyzed and organocatalytic methods discussed. For instance, a catalytic oxidation would be preferable to a stoichiometric oxidation using a heavy metal oxidant.

The use of safer solvents, such as water or bio-based solvents, should be prioritized. rsc.org Some Sonogashira couplings, for example, have been developed to work in aqueous media, which significantly reduces the environmental impact. organic-chemistry.org Furthermore, designing the synthesis to have a high atom economy is crucial. This means avoiding protecting groups and choosing reactions, like cycloadditions, that incorporate most of the atoms from the reactants into the product.

Mechanistic Investigations of 2,2 Dimethylbut 3 Ynal Reactivity

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond, or alkyne, in 2,2-dimethylbut-3-ynal is a region of high electron density, making it susceptible to a variety of addition and metal-mediated reactions. libretexts.org

Cycloaddition Reactions (e.g., [2+2+2], [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules in a single, atom-economical step. The alkyne functionality of this compound can participate in several types of cycloadditions.

[2+2+2] Cycloadditions: These reactions involve the combination of three two-π-electron components to form a six-membered ring. rsc.org Transition metal catalysts, particularly those based on rhodium and cobalt, are often employed to facilitate these transformations. rsc.orgnih.gov For instance, the cyclotrimerization of alkynes is a well-established method for synthesizing substituted benzene (B151609) derivatives. rsc.org While specific examples involving this compound are not extensively detailed in the provided search results, the general reactivity of terminal alkynes suggests its potential to undergo such reactions. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and ligands. nih.gov

[3+2] Cycloadditions: This type of reaction involves a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile), such as the alkyne in this compound, to form a five-membered ring. uchicago.edu Gold-catalyzed [3+2] cycloadditions of propargyl acetals have been reported, highlighting the utility of this approach in generating heterocyclic systems. ntnu.edu These reactions can proceed through the formation of gold carbene intermediates. ntnu.edu

[2+2] Cycloadditions: Gold-catalyzed intramolecular [2+2] cycloadditions of diynes have been shown to produce cyclobutene-fused ring systems. mdpi.com While not a direct example with this compound, this demonstrates the capability of gold catalysts to facilitate the formation of four-membered rings from alkyne-containing substrates. mdpi.com

Cycloaddition TypeReactant ComponentsProduct Ring SizeCatalyst Examples
[2+2+2]Three alkynes (or two alkynes and an alkene)6-memberedRhodium, Cobalt rsc.orgnih.gov
[3+2]1,3-dipole and an alkyne5-memberedGold ntnu.edu
[2+2]Two alkynes or an alkyne and an alkene4-memberedGold mdpi.com

Nucleophilic and Electrophilic Additions to the Triple Bond

The electron-rich triple bond of this compound is susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Addition: The sp-hybridized carbon atoms of an alkyne render it more electrophilic than a corresponding alkene, allowing for nucleophilic attack. msu.edu Strong bases can deprotonate terminal alkynes to form acetylide anions, which are potent nucleophiles. libretexts.org These acetylides can then participate in addition reactions. libretexts.org For instance, the addition of potassium ethoxide to acetylene (B1199291) has been documented. msu.edu

Electrophilic Addition: Alkynes undergo electrophilic addition reactions, similar to alkenes, due to the high electron density of the triple bond. libretexts.orgdoubtnut.com However, alkynes are generally less reactive than alkenes in these reactions. libretexts.org The addition of hydrogen halides (HX) to terminal alkynes follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.orgyoutube.com This reaction proceeds through a vinyl carbocation intermediate. youtube.com The addition of excess HX can lead to the formation of a geminal dihalide. youtube.com Halogenation, such as the addition of Br₂, also occurs, leading to a dibromoalkene. libretexts.org Hydration of terminal alkynes, typically catalyzed by a mercury salt, yields a ketone after tautomerization of the initial enol intermediate. libretexts.orgmsu.edu

ReagentType of AdditionProduct TypeKey Features
H-X (e.g., HBr)ElectrophilicVinyl halide, Geminal dihalideFollows Markovnikov's rule libretexts.orgyoutube.com
X₂ (e.g., Br₂)ElectrophilicDihaloalkeneAnalogous to alkene halogenation libretexts.org
H₂O, H₂SO₄, HgSO₄ElectrophilicKetoneProceeds via an enol intermediate libretexts.orgmsu.edu
KOC₂H₅NucleophilicVinyl etherExample of nucleophilic addition to an alkyne msu.edu

Metal-Mediated Transformations of the Alkyne

Transition metals play a crucial role in activating and transforming the alkyne moiety of this compound, leading to a variety of valuable products.

Gold-Catalyzed Reactions: Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes towards nucleophilic attack due to their carbophilicity and Lewis acidity. researchgate.net Gold catalysis can facilitate various transformations, including cycloadditions and rearrangements. mdpi.comchimia.ch For example, gold-catalyzed reactions of propargyl esters with vinyl derivatives can lead to highly substituted vinylcyclopropanes. ntnu.edu Gold-catalyzed cross-coupling reactions of alkynes with aryldiazonium salts have also been developed. nih.gov The mechanism of many gold-catalyzed reactions is believed to involve the formation of gold carbene intermediates. frontiersin.org

Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for various transformations involving alkynes. Rhodium-catalyzed [4+2] annulation reactions of internal alkynes with benzamides have been developed to synthesize N-N axially chiral biaryls. nih.gov The mechanism involves C-H activation and alkyne insertion into the Rh-C bond. nih.gov Rhodium has also been utilized in carbocyclization reactions. liverpool.ac.uk

Iron-Catalyzed Reactions: Iron catalysts have been used for the Z-selective dimerization of terminal alkynes. nih.gov The proposed mechanism involves the coordination of the alkyne to the iron center, followed by the formation of a vinylidene complex. nih.gov

Reactions at the Aldehyde Functionality

The aldehyde group in this compound is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and susceptible to nucleophilic attack. libretexts.orgsavemyexams.com

Nucleophilic Additions and Condensation Reactions

The electrophilic carbonyl carbon of the aldehyde is a prime target for a wide range of nucleophiles.

Nucleophilic Addition: Aldehydes readily undergo nucleophilic addition reactions. libretexts.orgunizin.org The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. unizin.orglibretexts.org Aldehydes are generally more reactive than ketones towards nucleophiles due to both steric and electronic factors. unizin.orglibretexts.org The presence of only one alkyl group in aldehydes results in less steric hindrance compared to the two alkyl groups in ketones. unizin.orglibretexts.org Electronically, the carbonyl carbon of an aldehyde is more electrophilic. unizin.org The addition of a nucleophile can create a new chiral center if the substituents on the carbonyl carbon are different. libretexts.org The enantioselective addition of alkyne nucleophiles to aldehydes is a valuable method for synthesizing optically active propargylic alcohols. nih.gov

Condensation Reactions: A condensation reaction is a process where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. libretexts.org The aldehyde functionality of this compound can participate in such reactions. For example, in an esterification reaction, an alcohol and a carboxylic acid combine to form an ester and water. libretexts.org While not a direct reaction of the aldehyde itself, this illustrates the principle of condensation.

Reaction TypeNucleophile/ReagentIntermediateFinal Product
Nucleophilic Addition:Nu⁻ (e.g., CN⁻, R-MgX, LiAlH₄)Tetrahedral alkoxide unizin.orgAlcohol (after protonation) unizin.org
CondensationTypically involves another molecule with an active hydrogen-Larger molecule with elimination of H₂O libretexts.org

α-Functionalization of the Aldehyde Group

While direct α-functionalization of aldehydes can be challenging due to the reactivity of the carbonyl group itself, related transformations can be achieved. The provided search results primarily discuss the α-functionalization of amides using amide-sulfoxonium ylides, which proceeds via a heteroatom-hydrogen insertion reaction. nih.gov This method allows for the introduction of various groups, including silyl, germyl, and boryl moieties, at the α-position of amides under mild conditions. nih.gov Although this does not directly apply to the α-functionalization of this compound, it highlights a modern strategy for functionalizing the α-carbon of carbonyl-containing compounds.

Radical Reactions and Single Electron Transfer Processes

The reactivity of this compound can be influenced by radical reactions and single-electron transfer (SET) processes. These pathways offer alternative mechanistic routes to conventional two-electron processes and can lead to unique product formations.

Radical reactions involving aldehydes can be initiated through various methods, including the use of radical initiators like AIBN. youtube.com In the context of this compound, the presence of the aldehyde and alkyne functionalities provides multiple sites for radical attack or addition. For instance, organocatalytic SOMO (Singly Occupied Molecular Orbital) activation has been employed for the α-functionalization of aldehydes, demonstrating a pathway for radical reactions on similar structures. researchgate.net

Single-electron transfer is a fundamental step in many chemical reactions, enabling the formation of radical ions. libretexts.org Metals with low ionization potentials, such as lithium or sodium, can donate a single electron to an organic molecule, generating a radical anion. libretexts.org In the case of alkynes, this can lead to reduction products. libretexts.org While specific studies on SET reactions with this compound are not prevalent, the principles of SET are broadly applicable to molecules with unsaturated bonds. homkat.nldiva-portal.org For example, photoredox catalysis often utilizes SET to generate radical intermediates from substrates, which then undergo further reactions. diva-portal.orgrsc.org The alkyne and carbonyl groups in this compound could potentially act as acceptors in SET processes, leading to radical-mediated transformations.

The interplay between the aldehyde and the gem-dimethyl-substituted alkyne in this compound under radical or SET conditions could lead to complex reaction cascades, including cyclizations or rearrangements, although specific, detailed mechanistic studies on this particular compound are limited in the available literature.

Intermolecular and Intramolecular Reactivity Pathways

Cascade and Domino Reactions

Cascade and domino reactions represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simpler precursors in a single operation, minimizing waste and improving atom economy. beilstein-journals.orgrsc.org These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. rsc.org

While specific cascade reactions extensively detailing the role of this compound are not widely reported, its bifunctional nature, possessing both an aldehyde and a sterically hindered alkyne, makes it a potential candidate for such transformations. For example, domino reactions often involve alkynes participating in cyclization or cycloaddition steps. organic-chemistry.orgnih.gov A general example is the domino homologation/[2+3]-cycloaddition, where an enal can be converted into a cyclopenta[c]pyrazole (B14746371) derivative. ethz.ch In a similar vein, this compound could theoretically undergo an initial reaction at the aldehyde, followed by an intramolecular cyclization involving the alkyne.

Palladium-catalyzed cascade reactions, for instance, have been shown to be effective with various alkynes, leading to complex heterocyclic structures. rsc.org Similarly, gold-catalyzed domino reactions of 2-alkynylbenzamides proceed through cyclization and subsequent additions to form 1-aminoisoquinolines. organic-chemistry.org The reactivity of the alkyne in this compound could potentially be harnessed in similar metal-catalyzed cascade processes.

Rearrangement Processes

Rearrangement reactions involve the migration of an atom or group within a molecule. In the context of alkynes, various rearrangements are known, often catalyzed by metals or proceeding through thermal or photochemical induction. thieme-connect.de

For this compound, rearrangement could be initiated at either the aldehyde or the alkyne moiety. For example, the homkat.nlethz.ch-Wittig rearrangement is a known process for converting deprotonated allyl ethers into homoallylic alcohols through a homkat.nlethz.ch-sigmatropic shift. organic-chemistry.org While not directly applicable, it illustrates the principle of sigmatropic rearrangements that could potentially occur in derivatives of this compound.

Mercury(II)-mediated rearrangements of epoxy alkynols are known to produce dihydropyranone systems. ucl.ac.uk This type of rearrangement proceeds through what is believed to be a semi-pinacol rearrangement of an epoxide, followed by ring closure. ucl.ac.uk Although this specific reaction involves a precursor alcohol, it highlights a potential pathway for cyclization and rearrangement involving an alkyne.

Furthermore, thermal rearrangements of cyclopropene (B1174273) derivatives can lead to alkynes via alkylidenecarbene intermediates. thieme-connect.de While this is a synthetic route to alkynes rather than a reaction of them, it demonstrates the types of carbene-mediated rearrangements that unsaturated systems can undergo. The gem-dimethyl group in this compound would likely influence the stability and reaction pathways of any potential rearrangement intermediates.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The study of reaction kinetics provides insight into the rates of chemical transformations and the factors that influence them, while thermodynamics governs the energy changes and equilibrium position of a reaction. For reactions involving this compound, both aspects are crucial for understanding its reactivity and for optimizing reaction conditions.

Kinetic Studies: Kinetic investigations of reactions involving aldehydes and alkynes often focus on determining rate coefficients and elucidating reaction mechanisms. For instance, the rates of reaction of aldehydes with atmospheric oxidants like OH radicals have been studied using relative rate methods. copernicus.org While specific kinetic data for this compound is not extensively documented in the provided search results, studies on structurally similar compounds can offer valuable insights. For example, the thermal decomposition of azoisopropane has been used to study the gas-phase reaction of isopropyl radicals with 2,3-dimethylbut-2-ene, a structurally related alkene, allowing for the determination of rate constants for radical addition and combination reactions. rsc.org

Kinetic analysis of rhodium-catalyzed carbocyclization reactions has been used to determine that the rate-limiting step is often the formation of a rhodacycle intermediate. liverpool.ac.uk Such studies are critical for optimizing catalytic cycles involving alkynes.

Thermodynamic Data: Thermodynamic data, such as enthalpy of reaction (ΔrH°), provides information on the energy released or absorbed during a reaction. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a valuable resource for thermodynamic data for various compounds. For instance, the enthalpy of hydrogenation for 2,3-dimethylbut-2-ene has been experimentally determined. nist.gov

ReactionΔrH° (kcal/mol)MethodReference
Hydrogenation of 2,3-dimethylbut-2-ene (gas phase)-26.39 ± 0.10ChydKistiakowsky, Ruhoff, et al., 1936 nist.gov
Hydrogenation of 2,3-dimethylbut-2-ene (liquid phase)-25.98 ± 0.11ChydRogers, Crooks, et al., 1987 nist.gov

Table showing the enthalpy of hydrogenation for 2,3-dimethylbut-2-ene.

Advanced Spectroscopic and Analytical Research Techniques for 2,2 Dimethylbut 3 Ynal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2-dimethylbut-3-ynal. Both ¹H and ¹³C NMR provide critical data for confirming the molecule's connectivity and chemical environment.

In a typical ¹H NMR spectrum of a related compound, 2,2-dimethylbutane (B166423), three distinct signals are observed, corresponding to the different proton environments with an integration ratio of 9:3:2. docbrown.info For this compound, the aldehydic proton (CHO) would present a characteristic downfield shift. The gem-dimethyl protons would appear as a singlet, and the acetylenic proton would also have a distinct chemical shift.

The ¹³C NMR spectrum is equally informative. For instance, the spectrum of 2,2-dimethylbutane shows four distinct signals, confirming the four unique carbon environments in the molecule. docbrown.info In this compound, one would expect to see signals for the carbonyl carbon, the quaternary carbon, the two equivalent methyl carbons, the acetylenic carbons, and the terminal acetylenic carbon. The use of deuterated solvents like CDCl₃ is common for such analyses. docbrown.info

Advanced NMR Experiments (e.g., 2D NMR, Solid-State NMR)

To further probe the intricate structure and connectivity of this compound, advanced two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can unambiguously establish the proton-proton and proton-carbon correlations within the molecule.

Isotopic Labeling Strategies in NMR Research

Isotopic labeling is a powerful technique used to trace the path of atoms through reactions and to elucidate reaction mechanisms. wikipedia.org Common stable isotopes used in this technique include ²H, ¹³C, and ¹⁵N. wikipedia.org By strategically replacing specific atoms in this compound with their heavier isotopes, researchers can gain detailed mechanistic insights. For example, labeling the carbonyl carbon with ¹³C would allow for precise tracking of this group in reactions involving the aldehyde functionality. While specific isotopic labeling studies on this compound were not found in the search results, this methodology has been applied to related alkynyl compounds to understand complex reaction pathways. umn.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and studying its conformational properties. americanpharmaceuticalreview.comnist.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. These include the stretching vibration of the terminal alkyne C-H bond (typically around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100 cm⁻¹), and the strong C=O stretch of the aldehyde (around 1700 cm⁻¹). scifiniti.commdpi.com The presence of gem-dimethyl groups would also give rise to characteristic bending vibrations. scifiniti.com

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. americanpharmaceuticalreview.com For this compound, the C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum. Conformational studies using Raman spectroscopy can reveal the presence of different rotational isomers (rotamers) in solution versus the solid state. rsc.org

Functional Group Expected Vibrational Frequency (cm⁻¹) (IR) Expected Vibrational Frequency (cm⁻¹) (Raman)
Alkyne C-H Stretch~3300~3300
C-H Stretch (alkane)~2850-3000~2850-3000
C≡C Stretch~2100-2260Strong, ~2100-2260
C=O Stretch (aldehyde)Strong, ~1720-1740Weak, ~1720-1740
C-H Bend (alkane)~1350-1480~1350-1480

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for identifying its fragmentation patterns, which can aid in structural confirmation. americanpharmaceuticalreview.comnist.govlibretexts.org The molecular weight of this compound is 98.14 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) typically involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For branched molecules like this compound, fragmentation can be extensive, and the molecular ion peak may be weak or absent. libretexts.org Common fragmentation pathways for similar structures involve the loss of small alkyl groups. docbrown.infodocbrown.info

High-Resolution Mass Spectrometry and Tandem MS

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. libretexts.org This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments, distinguishing it from other compounds with the same nominal mass. umn.educore.ac.uk

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation. This technique provides more detailed structural information by establishing relationships between parent and daughter ions, which is particularly useful for the analysis of complex mixtures and for confirming the identity of reaction products.

Ion m/z (mass-to-charge ratio) Possible Identity
[C₆H₈O]⁺96Molecular Ion
[C₅H₅O]⁺81Loss of a methyl group (CH₃)
[C₄H₅]⁺53Loss of the formyl group (CHO) and a methyl group
[C₃H₃]⁺39Further fragmentation

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful method for both separation and identification.

High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile derivatives of this compound or when non-volatile starting materials or byproducts are present. nih.gov The choice of the stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase would depend on the specific properties of the compound and the mixture being separated. Preparative HPLC can be used to isolate larger quantities of the pure compound for further study. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The combination of gas chromatographic separation with mass spectrometric detection provides high-resolution separation and definitive identification based on mass-to-charge ratio and fragmentation patterns.

Detailed Research Findings:

While specific, peer-reviewed studies detailing the complete GC-MS analysis of this compound are not abundant in the literature, its analysis can be inferred from the known behavior of similar unsaturated aldehydes and alkynes. The analysis of its structural isomer, 2,2-dimethyl-3-butenal, confirms its suitability for GC-MS analysis. nih.gov

The chromatographic behavior of this compound on standard non-polar stationary phases, such as those with a 5% phenyl polysiloxane composition, is influenced by its boiling point and polarity. The presence of the carbonyl group and the terminal alkyne will contribute to its retention characteristics. For comparison, the structurally related compound 3-methyl-2-butenal (B57294) has published retention indices on various columns, which can serve as a benchmark. nist.govtandfonline.comcopernicus.org

The mass spectrum of this compound obtained by electron ionization (EI) is expected to exhibit characteristic fragmentation patterns for aldehydes and alkynes. libretexts.orgmiamioh.edu The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (96.13 g/mol ). nih.gov Key fragmentation pathways would likely include:

Alpha-cleavage: The loss of the formyl radical (-CHO) or a hydrogen atom from the carbonyl group. miamioh.edu

McLafferty rearrangement: If sterically permissible, this could lead to the loss of a neutral molecule.

Cleavage at the quaternary carbon: The stability of the resulting tertiary carbocation could lead to a significant fragment. For instance, the fragmentation of 2,2-dimethylbutane often results in a stable tert-butyl cation at m/z 57. docbrown.infovaia.comopenstax.org

Loss of the alkyne group: Fragmentation involving the carbon-carbon triple bond could also be observed.

Anticipated GC-MS Parameters for this compound Analysis

ParameterValue/TypePurpose
Column Type Fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)To separate the analyte from other components based on boiling point and polarity.
Injector Temperature 250 °CTo ensure rapid volatilization of the sample.
Oven Temperature Program Initial temperature of 40-60 °C, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °CTo achieve good separation of volatile components and ensure elution of the analyte.
Carrier Gas Helium or HydrogenTo transport the analyte through the column.
Ionization Mode Electron Ionization (EI) at 70 eVTo induce reproducible fragmentation for structural elucidation and library matching.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)To separate ions based on their mass-to-charge ratio.
Detector Electron MultiplierTo detect and amplify the ion signal.

Computational Chemistry and Theoretical Insights into 2,2 Dimethylbut 3 Ynal

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time. researchgate.net MD simulations solve Newton's laws of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent or in the gas phase). galaxyproject.orgmdpi.com

For 2,2-dimethylbut-3-ynal, an MD simulation could be used to analyze the rotational dynamics of the t-butyl group relative to the aldehyde and alkyne functionalities. mun.ca This conformational flexibility can influence how the molecule interacts with other molecules, such as substrates or solvents. fortunejournals.com By simulating the molecule in a water box, one could study the formation and dynamics of hydrogen bonds between the solvent and the carbonyl oxygen. The simulation would also reveal the preferred solvation structure around the hydrophobic t-butyl and alkyne groups.

Table 3: Hypothetical Conformational Distribution from MD Simulation

Dihedral AnglePhaseAverage Value (degrees)Standard Deviation
C(alkyne)-C-C(carbonyl)-HGas Phase180 (anti-periplanar)15.2
C(alkyne)-C-C(carbonyl)-HWater175 (skewed anti)25.8

This interactive table illustrates how MD simulations can quantify the conformational preferences of this compound in different environments.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Organic Synthesis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific property or activity, such as reaction yield or biological effect. wikipedia.org These models are built by calculating molecular descriptors for a set of known compounds and then using regression or machine learning methods to build a predictive equation. nih.govnih.gov

Although no specific QSAR studies on this compound are published, one could be theoretically developed. If a series of related alkynals were synthesized and their reactivity in a particular transformation (e.g., a Paal-Knorr synthesis) was measured, a QSAR model could be constructed. For this compound, various descriptors would be calculated, such as its molecular weight, logP (lipophilicity), solvent-accessible surface area (SASA), and electronic descriptors like the HOMO-LUMO gap. researchgate.net These descriptors would then serve as inputs to the QSAR model to predict the reactivity of new, unsynthesized analogs, guiding future synthetic efforts.

Table 4: Selected Molecular Descriptors for this compound for a Hypothetical QSAR Model

Descriptor TypeDescriptor NameCalculated Value
PhysicochemicalMolecular Weight96.13 g/mol
PhysicochemicalCLogP1.45
TopologicalTopological Polar Surface Area (TPSA)17.07 Ų
Electronic (DFT)HOMO Energy-7.2 eV
Electronic (DFT)LUMO Energy-0.8 eV
Electronic (DFT)HOMO-LUMO Gap6.4 eV

This interactive table lists key molecular descriptors for this compound that would be essential inputs for building a QSAR model.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are highly effective at predicting spectroscopic data, which is essential for chemical characterization. mdpi.com By calculating the response of a molecule to an external magnetic or electric field, it is possible to simulate its NMR, IR, and UV-Vis spectra.

For this compound, DFT calculations can predict its vibrational frequencies. These calculated frequencies correspond to the stretching and bending modes of the various functional groups and can be directly compared to an experimental IR spectrum. Key predicted peaks would include the C≡C-H stretch, the C≡C stretch, the C=O stretch of the aldehyde, and the aldehydic C-H stretch. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like GIAO (Gauge-Independent Atomic Orbital), providing a powerful tool for structure verification. mdpi.com

Table 5: Hypothetical Computationally Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterFunctional GroupPredicted Value
IRVibrational FrequencyC≡C-H Stretch3315 cm⁻¹
IRVibrational FrequencyC≡C Stretch2110 cm⁻¹
IRVibrational FrequencyC=O Stretch1710 cm⁻¹
¹H NMRChemical ShiftAldehyde (-CHO)9.5 ppm
¹H NMRChemical ShiftAlkyne (-C≡CH)2.4 ppm
¹³C NMRChemical ShiftCarbonyl (C=O)202.0 ppm
¹³C NMRChemical ShiftQuaternary Carbon45.5 ppm

This interactive table presents predicted spectroscopic values for this compound, which are crucial for its identification and characterization.

Applications of 2,2 Dimethylbut 3 Ynal in Complex Organic Synthesis and Materials Science Research

Role as a Key Building Block in Total Synthesis of Natural Products

The utility of 2,2-dimethylbut-3-ynal as a precursor is recognized in the strategic construction of complex natural products, where the precise introduction of its unique structural motif is required.

The synthesis of complex cyclic frameworks, such as polycyclic systems and spiroketals, often relies on precursors that can undergo intramolecular cyclization reactions. Alkynyl aldehydes and their derivatives are valuable in this context. For instance, the mercury(II)-mediated cyclization of related alkynyl hydroxy compounds is a known strategy for generating dihydrofuranone and dihydropyranone systems. ucl.ac.uk These heterocyclic ketones are established intermediates in the synthesis of more complex structures, including the spiroketal cores found in numerous natural products like avermectin (B7782182) and monensin. ucl.ac.uk The synthesis of dihydropyranones provides a well-known pathway to a diverse range of substituted tetrahydropyrans and spiroketal systems. ucl.ac.uk

While these general pathways highlight the potential of alkynyl carbonyl compounds, specific, documented examples of this compound being directly employed as the starting material for the construction of polycyclic or spiroketal systems in total synthesis are not widely reported in a survey of scientific literature. However, its structure is suited for such transformations, for example, through initial nucleophilic addition to the aldehyde followed by cyclization involving the alkyne.

Utility in the Preparation of Advanced Synthetic Intermediates

Beyond its direct use in total synthesis, this compound is a precursor for creating other valuable, more complex building blocks. These intermediates can then be used in a wider range of synthetic applications.

Research has detailed the synthesis of this compound itself from its diethyl acetal (B89532), 4,4-diethoxy-3,3-dimethylbut-1-yne , through hydrolysis with oxalic acid. ucl.ac.uk The acetal, in turn, can be prepared from 2-methyl-3-yn-2-ol. ucl.ac.uk This highlights its position within a synthetic chain, serving as a key intermediate that is often prepared from simpler precursors for a specific purpose.

The utility of this compound is demonstrated in its conversion to other functionalized molecules that retain the core alkynyl scaffold. As mentioned, a primary application is its use in preparing silylated derivatives like 4-(dimethyl(phenyl)silyl)-2,2-dimethylbut-3-ynal , an important intermediate for natural product synthesis. researchgate.net This transformation adds a protecting or activating group to the alkyne, preparing it for specific coupling or cyclization reactions while preserving the aldehyde for other transformations.

Table 1: Synthesis and Application of this compound as a Synthetic Intermediate
PrecursorIntermediateResulting Advanced Intermediate/ProductApplication/SignificanceReference
4,4-Diethoxy-3,3-dimethylbut-1-yneThis compound-Preparation of the target aldehyde from its acetal. ucl.ac.uk
This compound-4-(Dimethyl(phenyl)silyl)-2,2-dimethylbut-3-ynalKey intermediate in the total synthesis of (+)-frondosin A. researchgate.net

Applications in Polymer Chemistry and Advanced Materials Development

The dual functionality of this compound presents theoretical opportunities for its use in materials science, particularly in the synthesis and modification of polymers. The terminal alkyne can participate in polymerization or post-polymerization modification reactions (e.g., "click chemistry"), while the aldehyde group offers a handle for different conjugation chemistries.

Alkynes are valuable monomers for creating polymers with unique properties, such as conjugated backbones for optoelectronic applications. nih.gov Polymerization methodologies for alkynes include transition metal-catalyzed processes and click reactions like azide-alkyne cycloadditions. rsc.org The structure of this compound makes it a potential monomer where the alkyne group could form the polymer backbone, leaving the aldehyde as a pendant functional group available for further reactions.

However, a review of the scientific literature indicates that while the polymerization of various alkyne-containing monomers is a well-established field, specific studies detailing the homopolymerization or copolymerization of this compound are not extensively documented.

Post-polymerization modification is a powerful strategy for creating functional materials by attaching specific molecules to a pre-existing polymer scaffold. nih.govmagritek.com The terminal alkyne of this compound is ideally suited for this purpose, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.com In a hypothetical application, a polymer bearing azide (B81097) side chains could be functionalized with this compound to introduce pendant aldehyde groups. These aldehydes could then be used to immobilize proteins, link drugs, or crosslink the polymer matrix.

Despite this clear potential, specific examples of this compound being used as a functionalizing agent for polymeric materials are not prominent in the surveyed literature. The research in this area tends to focus on more common or less sterically hindered alkynyl compounds.

Research into Novel Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

The quest for novel materials for organic light-emitting diodes (OLEDs) and other electronic applications is a dynamic area of research, driven by the demand for more efficient, durable, and cost-effective devices. While direct, extensive research on the specific applications of this compound in fabricated OLED devices is not widely documented in publicly available literature, its molecular structure presents a compelling case for its potential as a versatile building block in the synthesis of next-generation organic electronic materials. The compound's bifunctionality, featuring both a reactive aldehyde group and a terminal alkyne, offers multiple pathways for the construction of complex molecular architectures relevant to OLEDs.

The terminal alkyne moiety is particularly significant. It serves as a key functional group for participating in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling and azide-alkyne cycloadditions, often referred to as "click chemistry". numberanalytics.comadvancedsciencenews.comrsc.orgorganic-chemistry.org These reactions are cornerstones in the synthesis of the conjugated polymers and small molecules that form the emissive and charge-transport layers in OLEDs. numberanalytics.com The Sonogashira coupling, for instance, is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, enabling the construction of extended π-conjugated systems that are essential for the electronic properties of these materials. numberanalytics.comresearchgate.netorganic-chemistry.orglibretexts.org

Furthermore, the 2,2-dimethyl substitution, or gem-dimethyl group, can impart beneficial properties to the resulting materials. This structural feature is known to enhance the solubility of complex organic molecules, which is a crucial factor for their processing and purification. researchgate.net In the context of thin-film deposition for OLED fabrication, improved solubility can lead to more uniform and morphologically stable films, which in turn can improve device performance and longevity. The gem-dimethyl group can also, through steric hindrance, prevent excessive intermolecular aggregation (π-stacking), which can otherwise lead to luminescence quenching and reduced device efficiency. nih.gov

The aldehyde functionality of this compound provides an additional reactive site for derivatization. Alkynyl aldehydes are recognized as valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and furans, many of which are investigated as core structures for luminescent and charge-transporting materials. nih.govuomus.edu.iq The reaction of the aldehyde with various nucleophiles can be used to introduce other functional moieties or to build up larger, more complex molecular scaffolds.

Given these reactive features, this compound can be envisioned as a precursor to various classes of OLED materials. For example, through a Sonogashira coupling, it could be attached to an electron-donating or electron-accepting aromatic core to create a "push-pull" type chromophore, a common design for fluorescent emitters. The alkyne could also be used to synthesize metal-alkynyl complexes, a class of compounds that has been explored for phosphorescent emission in OLEDs. researchgate.netresearchgate.netacs.org

The table below outlines potential avenues for the derivatization of this compound and the prospective roles of the resulting compounds in OLEDs, based on established synthetic methodologies and material design principles.

Potential Derivative Class Synthetic Pathway Involving this compound Potential Role in OLEDs Key Structural Features
Aryl-alkyne DerivativesSonogashira coupling of the alkyne with various aryl halides.Emitter, Host, Hole-Transport Material (HTM), Electron-Transport Material (ETM)Extended π-conjugation, tunable electronic properties based on the aryl substituent.
1,2,3-Triazole DerivativesCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides.Component of HTMs or ETMs, linker in polymeric systems.The triazole ring can act as a weak electron-acceptor and a stable linker. rsc.org
Heterocyclic CompoundsCyclization reactions involving the aldehyde and/or alkyne functionality.Core for fluorescent emitters or host materials.Diverse electronic properties depending on the heterocycle (e.g., pyridine, furan). nih.gov
Metal-Alkynyl ComplexesReaction of the deprotonated alkyne with transition metal precursors (e.g., gold, platinum, iridium).Phosphorescent emitters.Heavy metal center facilitates intersystem crossing, leading to triplet emission. researchgate.netresearchgate.net

While the specific performance metrics of devices incorporating materials derived from this compound are not yet available, the compound's structural attributes and chemical reactivity make it a promising candidate for future research and development in the field of organic electronics. Its potential to contribute to the synthesis of novel, high-performance materials for OLEDs and other electronic applications warrants further investigation by the materials science community.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 2,2-dimethylbut-3-ynal in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to confirm the aldehyde proton (~9–10 ppm) and quaternary carbons. Compare observed chemical shifts with computational predictions (e.g., DFT calculations).
  • Infrared (IR) Spectroscopy: Identify characteristic carbonyl (C=O) stretching vibrations (~1700–1750 cm1^{-1}) and alkyne (C≡C) stretches (~2100–2260 cm1^{-1}).
  • Derivatization with DNPH: React with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone derivative, enabling quantification via HPLC-UV at 360 nm .

Q. How can researchers optimize synthetic routes for this compound to improve yield and selectivity?

Methodological Answer:

  • Stepwise Alkylation: Start with propargyl alcohol derivatives, employing protective groups (e.g., TMS) to prevent undesired side reactions.
  • Catalytic Systems: Test palladium or copper catalysts for alkyne functionalization. Monitor reaction progress via GC-MS to identify intermediates.
  • Solvent Screening: Compare polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and enhance reaction rates .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic attacks. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) Simulations: Model solvation effects (e.g., in acetonitrile or DMSO) to assess steric hindrance from the geminal dimethyl groups.
  • Transition-State Analysis: Identify energy barriers for competing pathways (e.g., 1,2- vs. 1,4-addition) using QM/MM hybrid methods .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Methodological Answer:

  • Systematic Literature Review: Classify discrepancies by instrumentation (e.g., NMR field strength), solvent effects, or impurities. Use PRISMA guidelines to ensure reproducibility .
  • Meta-Analysis: Pool data from peer-reviewed studies to calculate weighted averages for chemical shifts or vibrational frequencies. Address heterogeneity using random-effects models.
  • Experimental Validation: Replicate conflicting results under standardized conditions (e.g., 500 MHz NMR in CDCl3_3) and report deviations with error margins .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to varying pH (1–13), temperatures (25–60°C), and humidity levels. Monitor degradation via LC-MS.
  • Kinetic Modeling: Use pseudo-first-order kinetics to determine half-life (t1/2t_{1/2}) and activation energy (EaE_a) using the Arrhenius equation.
  • Control for Autoxidation: Conduct experiments under inert atmospheres (N2_2) and include radical scavengers (e.g., BHT) to isolate hydrolysis pathways .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

TechniqueTarget Signal/ParameterReference Range
1H^1H-NMRAldehyde protonδ 9.2–10.1 ppm
13C^13C-NMRCarbonyl carbonδ 190–205 ppm
IR SpectroscopyC=O stretch1700–1750 cm1^{-1}
DNPH-HPLCHydrazone λmax_{\text{max}}360 nm (quantification)

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted alkyneIncomplete functionalizationColumn chromatography (SiO2_2)
Oxidation byproductsAutoxidationPurge with N2_2, add BHT
Solvent residuesInefficient dryingRotary evaporation under vacuum

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.